molecular formula C18H23N3O3S2 B2938818 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214686-53-9

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2938818
CAS No.: 1214686-53-9
M. Wt: 393.52
InChI Key: TWMHZUSTTVTHNW-UHFFFAOYSA-N
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Description

N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a 2,4-dimethylphenyl group at position 4 and a piperidine-2-carboxamide moiety at position 2. The piperidine ring is further modified with a methylsulfonyl group at the nitrogen atom.

Key structural attributes:

  • Thiazole ring: Serves as a central scaffold for interactions with biological targets.
  • 2,4-Dimethylphenyl group: Enhances lipophilicity and may influence receptor binding.
  • Methylsulfonyl-piperidine-2-carboxamide: Contributes to solubility and metabolic stability.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-12-7-8-14(13(2)10-12)15-11-25-18(19-15)20-17(22)16-6-4-5-9-21(16)26(3,23)24/h7-8,10-11,16H,4-6,9H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMHZUSTTVTHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound belongs to the thiazole derivatives class and is characterized by a unique structure that includes a thiazole ring, a dimethylphenyl group, and a methylsulfonyl group. Its molecular formula is C20H20N2O3S2C_{20}H_{20}N_{2}O_{3}S_{2} with a molecular weight of approximately 400.5 g/mol .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The compound's structure allows it to interact with microbial enzymes and disrupt metabolic pathways, leading to cell death. In vitro studies have shown that similar thiazole compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antitumor Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation . Specific studies have reported IC50 values indicating effective concentrations for inhibiting tumor cell growth, showcasing the promise of these compounds as potential chemotherapeutic agents.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : By interacting with specific receptors, it can alter cellular responses.
  • Signal Transduction Pathway Alteration : The compound may affect pathways that regulate gene expression and cellular function .

Structure-Activity Relationship (SAR)

Studies on SAR have revealed that modifications in the phenyl and thiazole rings significantly influence biological activity. The presence of electron-donating groups in specific positions enhances the antitumor efficacy of these compounds. For example, the introduction of methyl groups at certain positions has been correlated with increased cytotoxicity against cancer cells .

Case Studies

  • Anticancer Efficacy : A study evaluating various thiazole derivatives found that those with specific substitutions exhibited potent activity against A431 and Jurkat cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Activity : Another investigation highlighted the effectiveness of thiazole derivatives against bacterial infections, demonstrating a clear dose-response relationship in inhibiting bacterial growth .

Data Table: Biological Activities of Related Thiazole Compounds

Compound NameBiological ActivityIC50 (µg/mL)Reference
Compound 1Antitumor1.61
Compound 2Antimicrobial5.00
Compound 3Anticonvulsant0.75
Compound 4Antitumor1.98

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by variations in substituents on the phenyl ring, sulfonyl groups, and carboxamide positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Thiazole-Phenyl) Piperidine Modification Molecular Weight Key References
Target Compound 4-(2,4-dimethylphenyl) 1-(methylsulfonyl)-2-carboxamide 434.4 (calculated) [Inferred from ]
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide 4-(2,4-dichlorophenyl) 1-(methylsulfonyl)-3-carboxamide 434.4
N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide 4-(5-chlorothiophen-2-yl) 1-(methylsulfonyl)-4-carboxamide 405.9
ML277 [(R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide] 4-(4-methoxyphenyl) 1-(tosyl)-2-carboxamide 471.6
2D216 [N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide] 4-(2,5-dimethylphenyl) Piperidin-1-ylsulfonyl benzamide ~490 (estimated)

Key Observations :

  • Piperidine Carboxamide Position : The target compound’s 2-carboxamide (vs. 3- or 4-carboxamide in ) may alter target binding due to spatial orientation differences .
  • Sulfonyl Groups : Methylsulfonyl (target) vs. tosyl (ML277) or piperidinylsulfonyl (2D216) groups influence electronic properties and solubility .
  • Aromatic Substituents : Electron-donating groups (e.g., methyl in the target) enhance lipophilicity, while electron-withdrawing groups (e.g., Cl in ) may improve target affinity .

Key Findings :

  • Target Selectivity : ML277’s tosyl group and 4-methoxyphenyl substituent confer specificity for KCNQ1 channels, whereas the target compound’s methylsulfonyl and 2,4-dimethylphenyl groups may favor different targets .
  • Cytokine Modulation : Compounds like 2D216 with piperidinylsulfonyl benzamide motifs enhance NF-κB signaling, suggesting the target compound’s methylsulfonyl group could exhibit similar adjuvant properties .
  • Antitumor Potential: Thiazole derivatives with propargyl groups () show activity against metastatic cancers, implying the target’s 2,4-dimethylphenyl group may contribute to similar pathways .

Q & A

Q. Key Optimization Factors :

  • Solvent Choice : DMF or acetonitrile for cyclization (yields: 21–98%) .
  • Temperature : Higher temperatures (70–90°C) improve reaction rates but may reduce selectivity .
  • Purification : Column chromatography or recrystallization achieves >95% purity .

Table 1 : Comparative Synthesis Yields for Analogous Compounds

Compound TypeMethodYield (%)Purity (HPLC)Reference
Thiazole-piperidine carboxamideHATU-mediated39–9898–99%
Sulfonylated derivativesSulfonyl chloride60–85>95%

Basic: Which analytical techniques are most reliable for structural characterization and purity assessment?

Q. Methodological Answer :

  • 1H/13C NMR : Confirms regiochemistry of the thiazole ring and sulfonyl group placement. For example, the methylsulfonyl group shows a singlet at δ 3.2–3.5 ppm .
  • X-ray Crystallography : Resolves stereochemistry (e.g., piperidine chair conformation) and bond lengths (e.g., C–S bond in thiazole: 1.71 Å) .
  • HPLC : Purity >98% achieved using C18 columns with acetonitrile/water gradients (retention time: 8–12 min) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 456.55 for C26H24N4O2S) .

Advanced: How can structure-activity relationship (SAR) studies guide optimization for target selectivity?

Q. Methodological Answer :

  • Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the 4-position enhances metabolic stability .
  • Piperidine Substitutions : Methylsulfonyl groups improve solubility but may reduce CNS penetration due to increased polarity .
  • Case Study : Analogues with 2,4-dimethylphenyl groups showed 10-fold higher COX-2 inhibition (IC50: 0.2 µM) compared to unsubstituted phenyl derivatives .

Table 2 : Biological Activity of Structural Analogues

Compound ModificationTargetIC50/EC50 (µM)Reference
2,4-Dimethylphenyl thiazoleCOX-20.2
4-Fluorophenyl piperazineD1 protease1.5
Pyrimidine-substituted thiazoleAntitumor (MDA-MB-231)4.8

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based cytotoxicity assays) .
  • Metabolic Stability : Use hepatic microsome models to account for species-specific metabolism .
  • Case Example : Discrepancies in COX-2 inhibition (IC50: 0.2–5 µM) were attributed to differences in enzyme sources (human recombinant vs. murine) .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

Q. Methodological Answer :

  • Pharmacokinetics :
    • Rodent Models : Assess oral bioavailability (e.g., 40–60% in Sprague-Dawley rats) and half-life (t1/2: 2–4 hr) .
    • Tissue Distribution : LC-MS/MS quantifies brain penetration (logBB: -1.2 indicates limited CNS access) .
  • Efficacy Models :
    • Carrageenan-induced inflammation : Reduces paw edema by 50% at 10 mg/kg .
    • Xenograft Tumors : Inhibits tumor growth by 60% in HT29 colon cancer models .

Methodological: How can researchers validate target engagement in cellular assays?

Q. Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to COX-2 by measuring protein stability shifts (ΔTm: 4–6°C) .
  • siRNA Knockdown : Correlate target protein reduction (e.g., 70% COX-2 knockdown) with loss of compound efficacy .
  • Competitive Binding : Use fluorescent probes (e.g., FITC-labeled inhibitors) for IC50 determination via flow cytometry .

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